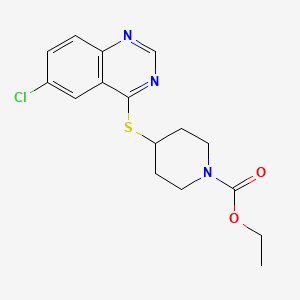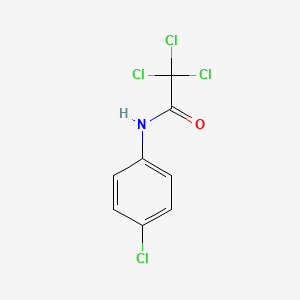
Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-: is a chemical compound with the molecular formula C8H5Cl4NO and a molecular weight of 272.9434 . It is known for its unique structure, which includes a trichloroacetamide group attached to a chlorophenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- typically involves the reaction of trichloroacetyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetamide group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides .
Aplicaciones Científicas De Investigación
Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Mecanismo De Acción
The mechanism of action of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Acetamide, 2,2,2-trichloro-N-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a chlorine atom.
Acetamide, 2,2,2-trichloro-N-(4-methylphenyl)-: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness: Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is unique due to the presence of both the trichloroacetamide group and the chlorophenyl ring. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Propiedades
Número CAS |
2877-13-6 |
|---|---|
Fórmula molecular |
C8H5Cl4NO |
Peso molecular |
272.9 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
Clave InChI |
CWUXLDOMGYBJFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


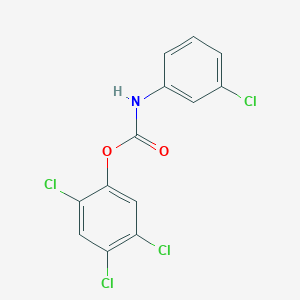
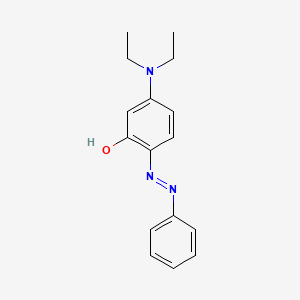
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)



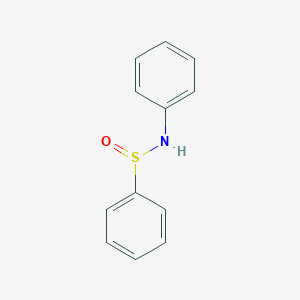


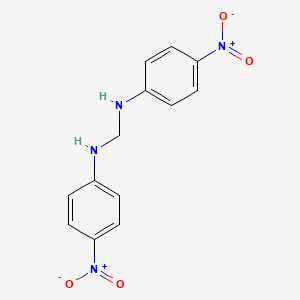

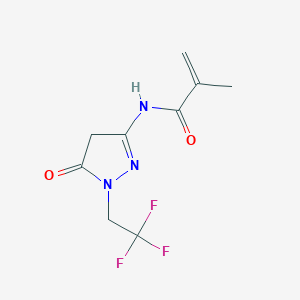
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)
